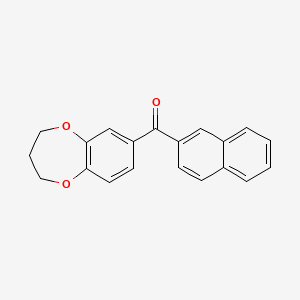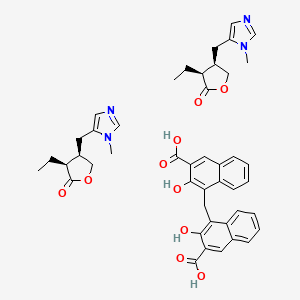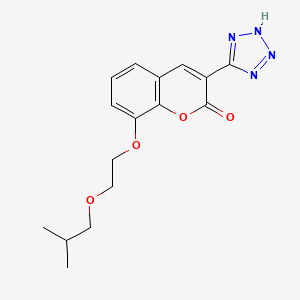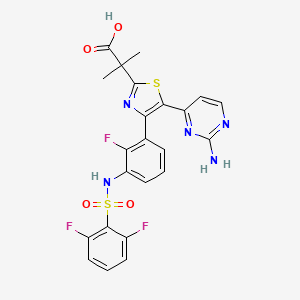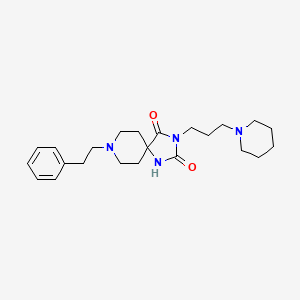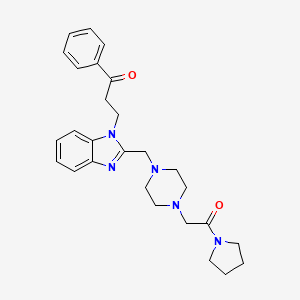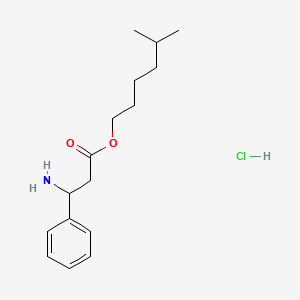
DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride is a chemical compound with the molecular formula C16H25NO2·ClH and a molecular weight of 299.88 g/mol . This compound is a derivative of beta-alanine, where the amino group is substituted with a phenyl group and the carboxyl group is esterified with isoheptyl alcohol. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride typically involves the esterification of DL-3-Phenyl-beta-alanine with isoheptyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives
Aplicaciones Científicas De Investigación
DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride involves its interaction with specific molecular targets. The phenyl group can interact with aromatic amino acids in proteins, potentially affecting their function. The ester group can be hydrolyzed to release the active beta-alanine derivative, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
DL-3-Phenyl-beta-alanine isopentyl ester hydrochloride: Similar structure but with a different ester group.
DL-3-Phenyl-beta-alanine tert-butyl ester hydrochloride: Another ester derivative with a tert-butyl group.
3,4-Dihydroxy-DL-phenylalanine (DL-DOPA): A related compound with hydroxyl groups on the phenyl ring
Uniqueness
DL-3-Phenyl-beta-alanine isoheptyl ester hydrochloride is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Número CAS |
87252-97-9 |
|---|---|
Fórmula molecular |
C16H26ClNO2 |
Peso molecular |
299.83 g/mol |
Nombre IUPAC |
5-methylhexyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13(2)8-6-7-11-19-16(18)12-15(17)14-9-4-3-5-10-14;/h3-5,9-10,13,15H,6-8,11-12,17H2,1-2H3;1H |
Clave InChI |
LVNFLXVHAOGOIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)


